molecular formula C17H19BO3 B6148547 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde CAS No. 1353556-08-7

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde

Cat. No.: B6148547
CAS No.: 1353556-08-7
M. Wt: 282.1
InChI Key:
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Description

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde is an organic compound that features a naphthalene ring substituted with a carbaldehyde group and a boronic ester group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of naphthalene-1-carbaldehyde using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium(II) acetate as a catalyst, with a base like potassium carbonate in a solvent such as toluene.

Major Products

    Oxidation: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid.

    Reduction: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-methanol.

    Substitution: Biaryl compounds with various substituents depending on the aryl halide used.

Scientific Research Applications

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde exerts its effects is largely dependent on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde is unique due to its combination of a naphthalene ring, an aldehyde group, and a boronic ester group. This combination allows for versatile reactivity and applications in various fields of research and industry.

Properties

CAS No.

1353556-08-7

Molecular Formula

C17H19BO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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